

Application Notes and Protocols: Apoptosis Assay in HEL Cells Treated with Flonoltinib

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonoltinib (also known as **Flonoltinib** Maleate or FM) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). The JAK/STAT signaling pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway, often due to mutations like JAK2V617F found in human erythroleukemia (HEL) cells, is a hallmark of myeloproliferative neoplasms (MPNs). **Flonoltinib** has been shown to selectively inhibit JAK2, leading to the induction of apoptosis in JAK2-dependent cancer cells, making it a promising therapeutic agent for MPNs.

These application notes provide detailed protocols for assessing apoptosis in HEL cells following treatment with **Flonoltinib**. The described methods include Annexin V/PI staining for flow cytometry, a Caspase-Glo® 3/7 assay for measuring executioner caspase activity, and Western blotting for key apoptotic proteins.

Data Presentation

Table 1: Dose-Dependent Induction of Apoptosis by Flonoltinib in HEL Cells

The following table summarizes the percentage of apoptotic HEL cells after 48 hours of treatment with varying concentrations of **Flonoltinib**. Data is extrapolated from graphical



representations in published literature.

Flonoltinib Concentration (µM)	Percentage of Apoptotic Cells (Annexin V positive) (%)
0 (Vehicle Control)	~5%
0.1	~15%
0.3	~30%
1.0	~50%

Signaling Pathway

Flonoltinib induces apoptosis in HEL cells by inhibiting the constitutively active JAK2V617F/STAT5 signaling pathway. This inhibition leads to the upregulation of the proapoptotic protein Bim and subsequent activation of the intrinsic apoptotic cascade.

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